N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methyl-3-(4-fluorophenyl)-substituted pyrazole core. The carboxamide moiety at position 5 is linked to a 2-(dimethylamino)-2-phenylethyl chain.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-25(2)20(16-7-5-4-6-8-16)14-23-21(27)19-13-18(24-26(19)3)15-9-11-17(22)12-10-15/h4-13,20H,14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKPHVZVZBPDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl moiety.
Attachment of the dimethylamino-phenylethyl group: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives
Notes:
- The dimethylaminoethyl side chain in the main compound may increase solubility compared to analogs with hydrophobic groups (e.g., cyclohexylmethyl in ) .
- Cyanosubstituents (e.g., 3a) reduce yields (~68%) compared to fluorinated derivatives (71% for 3d), possibly due to steric or electronic factors .
Physicochemical Properties
Table 2: Predicted Properties of the Main Compound vs. Analogs
Key Observations :
- The dimethylamino group in the main compound may reduce LogP and improve aqueous solubility compared to ’s cyclohexylmethyl analog.
- 4-Fluorophenyl increases metabolic stability relative to non-halogenated analogs .
Biological Activity
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 329.40 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazole ring |
| Substituents | Dimethylamino, phenyl, fluorophenyl |
| Functional Groups | Carboxamide |
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory : Many pyrazole compounds have shown significant anti-inflammatory effects. For instance, derivatives have been tested against carrageenan-induced edema models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
- Analgesic : Pyrazole compounds are often evaluated for their analgesic properties. Studies have shown that certain derivatives can effectively reduce pain responses in experimental models .
- Antimicrobial and Antitubercular : Some pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains and efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infections .
The biological activity of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and pain signaling:
- COX Inhibition : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential to modulate immune responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that exhibited up to 85% inhibition of TNF-α at 10 µM concentration compared to dexamethasone .
- Antimicrobial Efficacy : Research involving 1-acetyl-3,5-diphenyl-pyrazole derivatives showed promising results against various bacterial strains and M. tuberculosis with significant inhibition percentages .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrazole ring significantly affect biological activity, with specific substituents enhancing anti-inflammatory and analgesic properties .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anti-inflammatory Activity | Up to 85% TNF-α inhibition at 10 µM |
| Antimicrobial Properties | Significant inhibition against bacterial strains |
| SAR Investigations | Modifications enhance activity; electron-donating groups beneficial |
Q & A
Q. What are the optimized synthetic pathways for N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step protocols common to pyrazole derivatives. Key steps include pyrazole ring formation via hydrazine and β-diketone condensation, followed by functionalization of the dimethylamino and fluorophenyl groups. Microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous compounds by reducing reaction time and improving selectivity. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (80–120°C for amide coupling), and catalyst selection (e.g., K₂CO₃ for deprotonation). Optimization requires iterative testing of these variables using design-of-experiments (DoE) methodologies .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly -, -, and -NMR, is essential for confirming substituent positions and purity. X-ray crystallography, though challenging due to the compound’s conformational flexibility, can resolve bond lengths and angles in crystalline derivatives. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Computational tools like density functional theory (DFT) can supplement experimental data by predicting electronic and geometric properties .
Advanced Research Questions
Q. How can computational modeling and reaction path search methods improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., transition-state analysis) combined with machine learning can predict reaction pathways and identify energetically favorable modifications. The ICReDD framework integrates computational, informational, and experimental sciences to streamline reaction discovery. For example, fluorine substitution at the 4-fluorophenyl moiety can be modeled to assess its impact on binding affinity to biological targets like kinases or GPCRs. Molecular dynamics simulations further evaluate pharmacokinetic properties (e.g., membrane permeability) by analyzing interactions with lipid bilayers .
Q. How can contradictory biological activity data across studies be systematically resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural impurities. To address this:
- Conduct purity assessments via HPLC and elemental analysis.
- Use standardized biological assays (e.g., enzyme inhibition under controlled buffer systems).
- Perform structure-activity relationship (SAR) studies to isolate the effects of specific substituents. For instance, the dimethylamino group’s basicity may influence solubility and target engagement, while fluorophenyl enhances metabolic stability. Statistical DoE can identify confounding variables and validate reproducibility .
Q. What experimental strategies are recommended for elucidating the role of fluorine in pharmacokinetics and target selectivity?
Isotopic labeling (e.g., ) enables tracking metabolic pathways via PET imaging. Comparative studies with non-fluorinated analogs quantify fluorine’s impact on parameters like logP (lipophilicity) and plasma protein binding. Crystallographic analysis of fluorinated vs. non-fluorinated derivatives bound to target proteins (e.g., CYP450 enzymes) reveals steric and electronic interactions. Additionally, in vitro assays (e.g., hepatic microsome stability) measure fluorine’s contribution to metabolic resistance .
Methodological Considerations
- Data Contradiction Analysis : Use multivariate regression to isolate variables affecting bioactivity. For example, if cytotoxicity varies between studies, compare cell lines, incubation times, and compound concentrations using ANOVA .
- Experimental Design : Employ fractional factorial designs to efficiently screen reaction conditions (e.g., solvent, catalyst ratio) or biological assay parameters. Response surface methodology (RSM) optimizes synergistic effects between variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
